

Application Notes: Utilizing AB-680 in the B16F10 Melanoma Model

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Compound of Interest

Compound Name: AB-680

Cat. No.: B605076

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Introduction

The B16F10 syngeneic mouse model is a cornerstone in preclinical immuno-oncology research, representing a highly aggressive and poorly immunogenic melanoma.[1][2] This model's low T-cell infiltration makes it particularly suitable for evaluating therapies aimed at overcoming immune resistance.[2] A key mechanism of immune evasion within the tumor microenvironment (TME) is the production of extracellular adenosine, a potent immunosuppressive nucleoside.[3][4] The ecto-enzyme CD73 is the primary catalyst for the final step in adenosine production, converting adenosine monophosphate (AMP) to adenosine.[5][6]

AB-680 (Quemliclustat) is a novel, highly potent, and selective small-molecule inhibitor of CD73.[3][7] By blocking CD73, **AB-680** prevents the generation of immunosuppressive adenosine in the TME, thereby restoring and enhancing anti-tumor immune responses.[3][6] It effectively reverses the dampening effects of adenosine on T-cell proliferation, cytokine secretion, and cytotoxicity.[3][8] Preclinical studies using the B16F10 melanoma model have demonstrated that **AB-680** can reduce tumor growth, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[5][9]

These notes provide detailed protocols and data for researchers employing the B16F10 melanoma model to investigate the therapeutic potential of **AB-680**.

Data Presentation

Quantitative Summary of AB-680 Potency and Efficacy

The following tables summarize the key in vitro potency and in vivo efficacy data for **AB-680**.

Table 1: In Vitro Potency and Selectivity of **AB-680**

Target	Species/Cell Type	Assay	Potency Value	Citation
CD73	Human (recombinant)	Ki	5 pM	[3] [10] [11]
CD73	Human CHO cells	IC50	0.043 nM	[9]
CD73	Human CD8+ T cells	IC50	0.008 nM	[9]
CD73	Human PBMCs	IC50	0.011 nM	[9]
CD73	Mouse CD8+ T cells	IC50	0.66 nM	[9]
CD39 (selectivity)	Human	IC50	>10,000-fold selectivity over CD39	[12]

| NTPDase 1, 2, 3, 8 | Human | IC50 | >10 µM [\[9\]](#) |

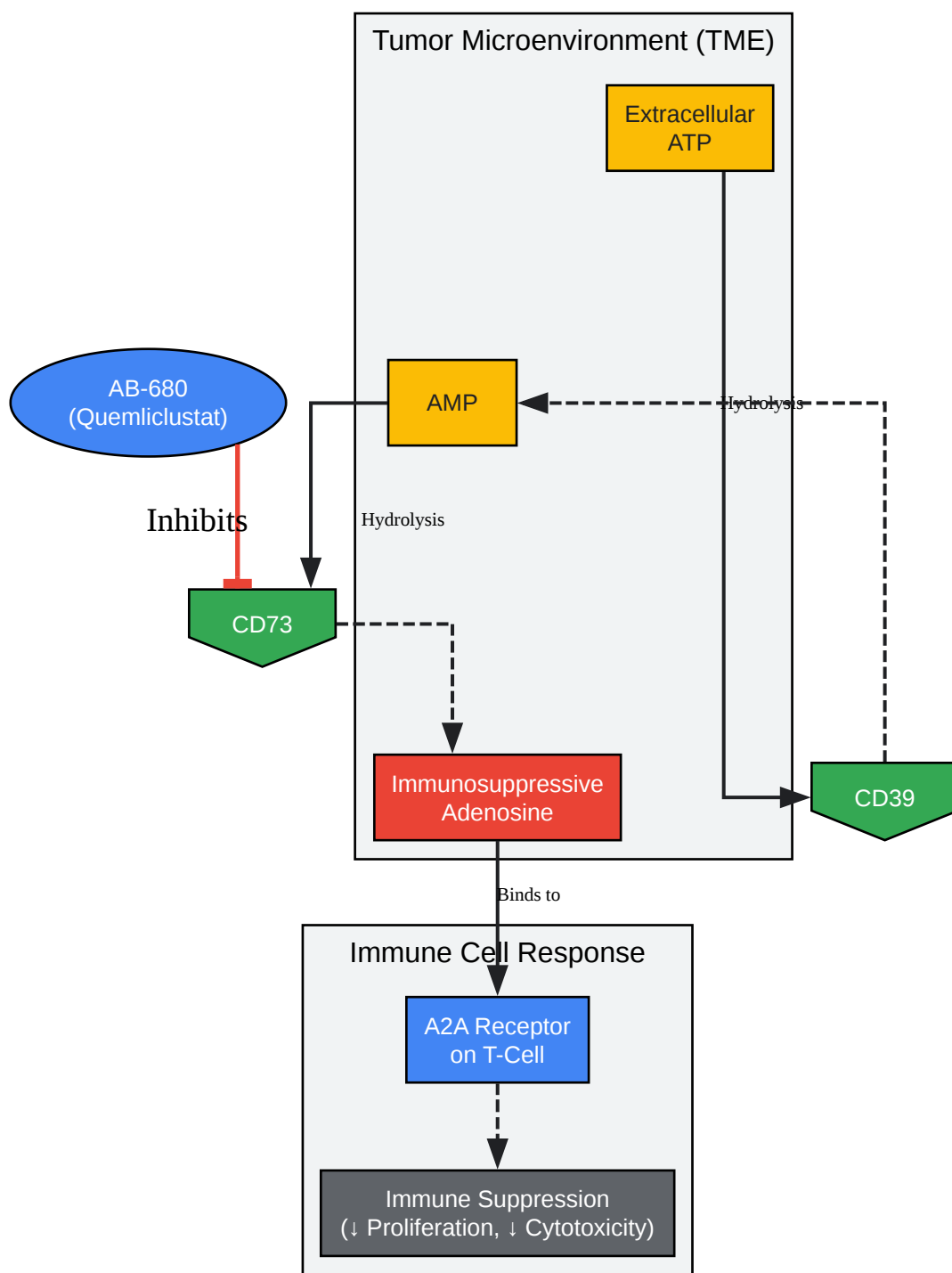
Table 2: Preclinical In Vivo Efficacy in B16F10 Melanoma Model

Treatment Group	Dosage	Administration Route	Outcome	Citation
AB-680	10 mg/kg	Intraperitoneal (IP)	Reduces tumor volume	[9]
AB-680 + anti-PD-1	10 mg/kg	Intraperitoneal (IP)	Greater reduction in tumor volume compared to monotherapy	[5][9]

| **AB-680** + anti-PD-1 | Not Specified | Not Specified | Increases intratumoral CD4+ and CD8+ T cells; Decreases Tregs and MDSCs |[5] |

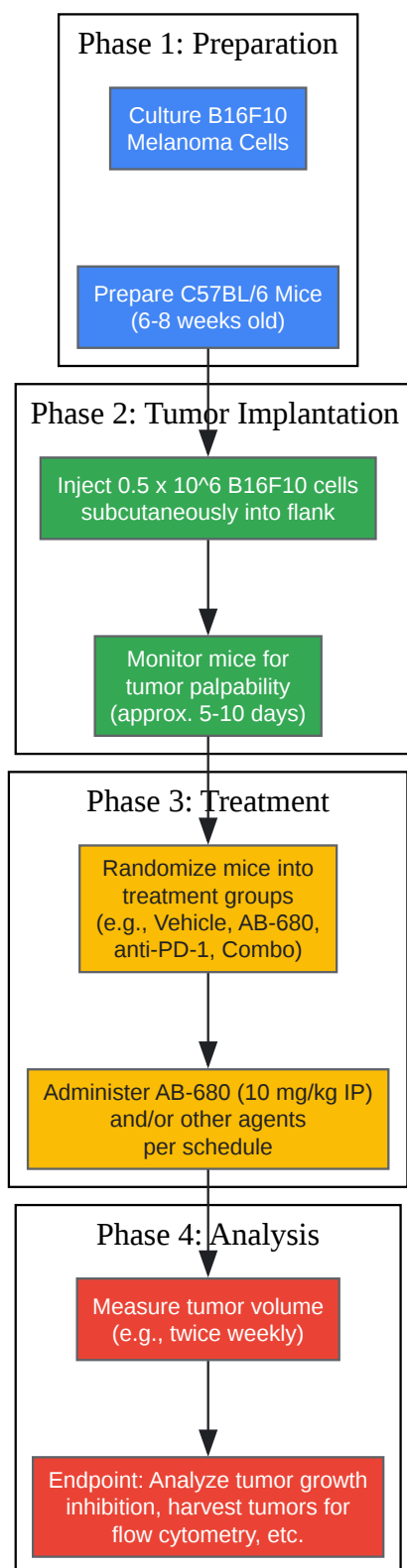
Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action for **AB-680** and a typical experimental workflow for its evaluation in the B16F10 model.



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Caption: Mechanism of **AB-680** in the Adenosine Pathway.



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Caption: In Vivo Experimental Workflow for B16F10/AB-680 Study.

Experimental Protocols

Protocol 1: Establishment of the B16F10 Syngeneic Mouse Model

This protocol details the subcutaneous implantation of B16F10 cells to establish primary tumors in C57BL/6 mice.[\[1\]](#)[\[13\]](#)

Materials:

- B16F10 murine melanoma cell line
- Complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer or automated cell counter
- 6- to 8-week-old female C57BL/6 mice[\[14\]](#)
- 1 mL syringes with 27-gauge needles
- 70% ethanol
- Calipers

Procedure:

- Cell Culture: Culture B16F10 cells in a humidified incubator at 37°C and 5% CO₂.[\[13\]](#) Passage cells before they reach 80-90% confluency to maintain exponential growth.
- Cell Preparation: On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend the cell pellet in ice-cold sterile PBS.

- **Cell Counting:** Count the cells and assess viability (should be >95%). Adjust the cell concentration to 5×10^6 cells/mL in sterile PBS. Keep the cell suspension on ice.
- **Animal Preparation:** Acclimatize C57BL/6 mice for at least one week. On the day of injection, shave the right flank of each mouse and sterilize the area with 70% ethanol.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension (containing 0.5×10^6 B16F10 cells) into the prepared flank of each mouse.[1]
- **Tumor Monitoring:** Begin monitoring the mice 3-5 days post-injection. Tumors should become palpable within 5 to 10 days.[13]
- **Tumor Measurement:** Once tumors are established (e.g., 50-100 mm³), measure tumor dimensions twice weekly using calipers.[1] Calculate tumor volume using the formula:
Volume = (Length x Width²) / 2.
- **Ethical Considerations:** Monitor animals for signs of distress and adhere to institutional guidelines for animal welfare, including euthanasia criteria for excessive tumor burden (typically 20-25 days for control animals).[2]

Protocol 2: In Vivo Efficacy Study of AB-680

This protocol outlines a study to evaluate the anti-tumor activity of **AB-680** as a monotherapy and in combination with an anti-PD-1 antibody.

Materials:

- B16F10 tumor-bearing C57BL/6 mice (from Protocol 1)
- **AB-680** (Quemliclustat)[3]
- Vehicle solution (e.g., 10% DMSO + 90% SBE- β -CD in 0.9% saline)[15]
- Anti-PD-1 antibody (e.g., clone RMP1-14) or isotype control[3]
- Sterile PBS or recommended antibody diluent
- Syringes and needles for intraperitoneal (IP) injection

Procedure:

- Group Randomization: Once tumors reach an average volume of approximately 50-100 mm³, randomize mice into treatment groups (n=5-10 mice per group). Example groups:
 - Group 1: Vehicle control (IP)
 - Group 2: **AB-680** (10 mg/kg, IP)[\[9\]](#)
 - Group 3: Isotype control antibody (IP or per manufacturer's protocol)
 - Group 4: Anti-PD-1 antibody (IP or per established protocol)
 - Group 5: **AB-680** (10 mg/kg, IP) + Anti-PD-1 antibody
- Drug Preparation:
 - **AB-680**: Prepare a stock solution of **AB-680** and dilute it to the final concentration for a 10 mg/kg dose in the appropriate vehicle. The injection volume is typically 100-200 µL.
 - Antibodies: Dilute anti-PD-1 and isotype control antibodies in sterile PBS as required.
- Treatment Administration: Administer treatments according to a pre-defined schedule. A common schedule involves dosing every other day or twice a week.[\[15\]](#) Administer combination therapies concurrently or as determined by the study design.
- Data Collection:
 - Measure tumor volumes with calipers twice weekly.
 - Record mouse body weights at each measurement to monitor for toxicity.
 - Observe mice for any clinical signs of adverse effects.
- Study Endpoint and Analysis:
 - Continue the study until tumors in the control group reach the predetermined endpoint size.

- At the endpoint, euthanize the mice and harvest tumors for downstream analysis (e.g., wet weight measurement, flow cytometry for immune cell infiltration, or histological analysis).
- Compare tumor growth curves between the different treatment groups to determine the efficacy of **AB-680** alone and in combination with anti-PD-1.[5][9]

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